molecular formula C14H13N B12836854 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole

5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole

Cat. No.: B12836854
M. Wt: 195.26 g/mol
InChI Key: RPZXBQZZNCVHPQ-UHFFFAOYSA-N
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Description

Overview of Five-Membered Nitrogen Heterocycles in Synthetic Chemistry

Pyrrole (B145914), Pyrroline, and Pyrrolidine Ring Systems

The parent aromatic structure is pyrrole , a five-membered ring with two double bonds and the formula C₄H₄NH. wikipedia.org Its aromaticity stems from the delocalization of the nitrogen lone pair electrons within the ring system. wikipedia.orgPyrrolidine , on the other hand, is the fully saturated analog, with the formula (CH₂)₄NH, and behaves as a typical cyclic secondary amine. wikipedia.org

Bridging these two are the pyrrolines , or dihydropyrroles, which are partially saturated and contain one double bond in the ring. wikipedia.org Their properties are a hybrid of their fully saturated and unsaturated counterparts, making them unique and valuable in synthesis.

Significance of Partially Saturated Nitrogen Heterocycles

Partially saturated nitrogen heterocycles, such as pyrrolines, hold a special place in organic synthesis. taylorfrancis.com Their reduced aromaticity compared to pyrroles allows for a wider range of chemical transformations, including additions and reductions. They are often more flexible and three-dimensional than their flat aromatic relatives, which can be advantageous in the design of molecules intended to interact with biological targets. researchgate.net The presence of both sp² and sp³ hybridized carbons, along with a nitrogen atom, provides multiple sites for functionalization.

Structural Characteristics and Significance of the 3,4-Dihydro-2H-pyrrole (Δ¹-Pyrroline) Moiety

The 3,4-dihydro-2H-pyrrole ring system is a key structural motif in a variety of natural products and synthetic compounds. Its inherent reactivity makes it a valuable intermediate in the construction of more complex molecular architectures.

Isomeric Forms of Pyrrolines (1-pyrroline, 2-pyrroline, 3-pyrroline) and Their Nomenclature

Pyrrolines exist in three isomeric forms, distinguished by the position of the double bond within the five-membered ring: wikipedia.org

1-Pyrroline (B1209420) (3,4-Dihydro-2H-pyrrole): The double bond is between the nitrogen and the adjacent carbon (C=N). This makes it a cyclic imine. wikipedia.orgnih.gov

2-Pyrroline (2,3-Dihydro-1H-pyrrole): The double bond is between two carbon atoms, adjacent to the nitrogen. This is a cyclic enamine.

3-Pyrroline (2,5-Dihydro-1H-pyrrole): The double bond is between the two carbon atoms furthest from the nitrogen. This is also a cyclic amine. wikipedia.org

The nomenclature "3,4-dihydro-2H-pyrrole" for 1-pyrroline indicates that the carbons at positions 3 and 4 are saturated with hydrogens, and the "2H" signifies that the carbon at position 2 is a CH₂ group. nih.gov

Role as Key Intermediates in Organic Synthesis

The 1-pyrroline moiety is a critical intermediate in numerous synthetic pathways. The imine functionality is susceptible to nucleophilic attack at the C=N carbon, allowing for the introduction of a wide range of substituents. Furthermore, the adjacent CH₂ groups can be functionalized, and the entire ring system can be reduced to form substituted pyrrolidines or oxidized to form pyrroles. organic-chemistry.org The synthesis of various substituted 1-pyrrolines is a topic of ongoing research, with methods often involving the cyclization of amino ketones or the reaction of enones with aminonitriles. nih.govnih.gov

Naphthyl Substituents in Heterocyclic Compound Design

The incorporation of a naphthyl group, a bicyclic aromatic system consisting of two fused benzene (B151609) rings, into a heterocyclic structure can significantly influence its properties. Naphthalene (B1677914) itself is a versatile scaffold in medicinal chemistry and materials science. researchgate.netresearchgate.net When attached to a heterocyclic ring, the naphthyl substituent can:

Introduce Steric Bulk: The large, planar naphthyl group can direct the stereochemical outcome of subsequent reactions.

Modulate Electronic Properties: The electron-rich nature of the naphthalene ring can affect the reactivity of the heterocyclic system.

Enhance π-π Stacking Interactions: The extended aromatic system can participate in non-covalent interactions, which is particularly important in the context of biological activity and the formation of supramolecular structures. researchgate.net

The combination of a 3,4-dihydro-2H-pyrrole ring with a 1-naphthalenyl substituent at the 5-position results in the specific compound 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole . This molecule marries the reactivity of the cyclic imine with the steric and electronic attributes of the naphthyl group, making it a potentially valuable building block for the synthesis of more complex and functionally diverse molecules.

General Overview of Naphthyl-Substituted Heterocyclic Systems

The incorporation of a naphthyl group into a heterocyclic system significantly influences the molecule's chemical and physical properties. Naphthalene, a fused aromatic compound, is known for its electronic and optical properties, making naphthyl-substituted heterocycles important in the chemical and pharmaceutical industries. nih.gov The development of efficient methods for the regioselective synthesis of polysubstituted naphthalene derivatives has therefore attracted considerable attention. nih.gov

Naphthyl-substituted heterocycles are synthesized through various methods, including the electrophilic cyclization of arylalkynes, which can produce naphthalenes and naphthols under mild conditions and accommodate a range of functional groups. nih.gov The resulting compounds often exhibit unique biological activities. For instance, naphthyl-substituted indole (B1671886) and pyrrole carboxylic acids have been identified as effective potentiators of antibiotics by inhibiting bacterial cystathionine (B15957) γ-lyase. nih.gov The versatility of 2-naphthol (B1666908) as a starting material, owing to its cost-effectiveness and unique reactivity, allows for the synthesis of diverse heterocyclic compounds like xanthenes and chromenes through multicomponent reactions. chemicalbook.com The presence of the bulky and rigid naphthyl moiety can also lead to interesting stereochemical phenomena, such as atropisomerism. acs.org

Stereochemical Considerations with Naphthyl Moieties

The attachment of a bulky naphthyl group to a heterocyclic ring can introduce significant stereochemical complexity. organic-chemistry.org A key phenomenon is atropisomerism, which arises from hindered rotation around a single bond, leading to conformationally stable, axially chiral molecules. acs.org This is a critical consideration in the design of chiral ligands, molecular devices, and drug candidates. acs.org

Historically, achieving high yields and stereochemical fidelity in certain cross-coupling reactions, such as the Suzuki-Miyaura reaction to form quaternary stereocenters, required the presence of a naphthyl group on the substrate. organic-chemistry.org This "naphthyl requirement" was attributed to the group's influence on the efficiency of oxidative addition in nickel-catalyzed reactions. organic-chemistry.org While recent advances have introduced new ligands that can overcome this requirement for some substrates, the unique steric and electronic properties of the naphthyl group continue to be a crucial tool in stereocontrolled synthesis. organic-chemistry.org

Computational and experimental studies on α-naphthyl-substituted tropones have shown that these molecules possess high configurational stability, making them attractive scaffolds for drug design and asymmetric catalysis. acs.org The stereochemistry of substituted tetralins, which are hydrogenated naphthalene derivatives, has also been a subject of study, further highlighting the importance of understanding the three-dimensional structure of naphthyl-containing compounds. nih.govpetershallard.com

Interactive Data Table: Properties of Related Dihydro-2H-pyrrole Compounds

The following table provides data on compounds structurally related to this compound, illustrating the physical and chemical properties of this class of heterocycles.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
5-phenyl-3,4-dihydro-2H-pyrrole98421-50-2C10H11N145.20 chemsynthesis.com
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole5424-42-0C8H9NS151.23 nih.gov
Pyrrole109-97-7C4H5N67.09 wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-naphthalen-1-yl-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-3,5-8H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZXBQZZNCVHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 3,4 Dihydro 2h Pyrrole Formation and Reactions

Mechanistic Pathways in Catalyzed Pyrroline Synthesis

Catalysis plays a pivotal role in the modern synthesis of the 3,4-dihydro-2H-pyrrole ring system, offering routes that are often more efficient and selective than classical methods. Transition metals, in particular, provide diverse and powerful catalytic cycles for the construction of this heterocycle.

Transition metals such as palladium, rhodium, and gold are extensively used to catalyze the formation of pyrroline rings through various mechanisms. These metals can activate substrates in unique ways, facilitating bond formations that would otherwise be difficult to achieve.

Palladium(0)-catalyzed reactions are a cornerstone of modern synthetic chemistry, and they provide a powerful means to construct 5-aryl-pyrrolines. A common mechanistic paradigm involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of an alkene.

In the context of synthesizing 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole, a plausible pathway begins with the reaction of a γ,δ-unsaturated amine precursor with 1-bromonaphthalene in the presence of a Pd(0) catalyst. The catalytic cycle is initiated by the oxidative addition of the C-Br bond of 1-bromonaphthalene to the electron-rich Pd(0) center, forming a square planar Aryl-Pd(II)-Halide intermediate. nih.govyoutube.com This step is critical as it activates the naphthalene (B1677914) moiety for subsequent bond formation.

Following oxidative addition, the tethered alkene of the amine substrate coordinates to the palladium(II) center. This is followed by a syn-migratory insertion step, where the alkene inserts into the Pd-Naphthalenyl bond. This key step forms a new carbon-carbon bond and generates a five-membered palladacycle. The term "syn" indicates that the palladium and the naphthalenyl group add to the same face of the alkene double bond. The final step in the formation of the pyrroline ring typically involves reductive elimination or a related process that forms the C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of phosphine ligands on the palladium catalyst can significantly influence the relative rates of competing pathways, such as β-hydride elimination versus reductive elimination, thereby controlling the reaction's outcome and selectivity. nih.gov

Table 1: Effect of Phosphine Ligand on Product Selectivity in a Model Pd-Catalyzed Cyclization This table illustrates how ligand choice can direct the outcome of palladium-catalyzed reactions involving similar intermediates, based on findings from related systems.

Catalyst SystemPredominant Product TypeMechanistic ImplicationReference
Pd₂(dba)₃ / P(o-tol)₃Mixture of IsomersBalanced rates of competing pathways nih.gov
Pd₂(dba)₃ / P(t-Bu)₂Me5-Aryl IsomerFavors C-C bond formation via insertion nih.gov
Pd(OAc)₂ / DPEPhos6-Aryl IsomerFavors C-N bond-forming reductive elimination nih.gov

Role of Transition Metal Catalysts (e.g., Pd(0), Rh(II), Gold)

Formation and Reactivity of Azavinyl Carbene Intermediates

Rhodium(II) complexes are highly effective catalysts for reactions involving diazo compounds or their precursors. A powerful strategy for synthesizing dihydropyrrole structures involves the in-situ generation of rhodium(II)-associated azavinyl carbenes. These reactive intermediates are typically formed from the denitrogenation of stable and readily accessible N-sulfonyl-1,2,3-triazoles. nih.govnih.gov

The reaction begins with the coordination of the N-sulfonyl-1,2,3-triazole to the Rh(II) catalyst, which facilitates the extrusion of molecular nitrogen (N₂). This process generates a highly reactive Rh(II) azavinyl carbene intermediate. This species can be viewed as an α-imino carbene.

When generated in the presence of an olefin, such as styrene or a derivative, the azavinyl carbene can undergo a formal [3+2] cycloaddition reaction. nih.gov In this process, the two-atom olefin component reacts with the three-atom C-C-N fragment of the azavinyl carbene. This concerted or stepwise cycloaddition efficiently constructs the five-membered dihydropyrrole ring. For the synthesis of a 5-naphthalenyl substituted pyrroline, 1-vinylnaphthalene would serve as the olefin component. The reaction is often highly stereoselective, affording 2,3-dihydropyrroles with excellent control. nih.gov While this leads to a different isomer of the target compound, the underlying mechanistic principle of carbene-olefin cycloaddition remains a potent strategy for accessing the core pyrroline heterocycle.

Table 2: Scope of Rh(II)-Catalyzed Reaction of Azavinyl Carbenes with Olefins Data adapted from studies on the formation of 2,3-dihydropyrroles, demonstrating the versatility of the azavinyl carbene cycloaddition.

Olefin SubstrateCatalystYield (%)Enantiomeric Excess (ee %)Reference
StyreneRh₂(S-PTAD)₄9496 nih.gov
4-ChlorostyreneRh₂(S-PTAD)₄9196 nih.gov
4-MethoxystyreneRh₂(S-PTAD)₄9272 nih.gov
tert-ButyletheneRh₂(S-PTAD)₄9596 nih.gov

Gold catalysts, typically in the +1 oxidation state, are known for their strong Lewis acidity and ability to activate alkynes and allenes toward nucleophilic attack. In the context of pyrroline synthesis, a gold catalyst can activate a terminal alkyne within a molecule that also contains a tethered amine nucleophile. This activation, often depicted as π-coordination of the gold(I) complex to the alkyne, renders the alkyne highly electrophilic. The tethered amine can then attack the activated alkyne in an intramolecular fashion, leading to a cyclization event that forms the heterocyclic ring. organic-chemistry.orgorganic-chemistry.org This type of cyclization can proceed through different regiochemical pathways (e.g., 5-endo-dig vs. 6-exo-dig), and the specific outcome is often controlled by the substrate geometry and the catalyst system employed.

Radical cyclizations offer a complementary approach to transition metal-catalyzed methods for forming the 3,4-dihydro-2H-pyrrole ring. These reactions proceed through neutral radical intermediates and are often initiated by thermal or photochemical methods. A prominent strategy involves the 5-exo-trig cyclization of an iminyl radical. nih.govnsf.gov

The precursor for such a reaction is typically an O-phenyloxime derived from a ketone containing a tethered alkene. For the synthesis of this compound, the precursor could be the O-phenyloxime of a ketone bearing a 1-naphthalenyl group at one α-position and an alkenyl chain at the other. Upon heating, often accelerated by microwave irradiation, the relatively weak N-O bond of the oxime undergoes homolytic cleavage to generate an iminyl radical. nsf.gov

This nitrogen-centered radical then rapidly undergoes a 5-exo-trig cyclization, attacking the tethered double bond to form a five-membered ring and a new carbon-centered radical. The "5" refers to the size of the ring being formed, "exo" indicates the bond being broken is outside the newly formed ring, and "trig" specifies that the attack is on a trigonal (sp²) carbon of the alkene. This step is generally fast and irreversible. The resulting cyclic alkyl radical is then captured by a radical trapping agent present in the reaction mixture, such as TEMPO or an allylsulfone, to yield the final functionalized pyrroline product. nih.gov

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single operation without isolating intermediates. While the specific sequence of a [4+2] cycloaddition followed by cycloreversion and ring rearrangement is not a commonly cited pathway for the synthesis of simple 3,4-dihydro-2H-pyrroles, cycloaddition reactions are a cornerstone of tandem strategies for building this ring system.

A more prevalent tandem approach for constructing the pyrroline scaffold is the [3+2] cycloaddition reaction. nih.govrsc.org This process involves the reaction of a three-atom component, typically an azomethine ylide, with a two-atom component (a dipolarophile), such as an alkene. The azomethine ylide can be generated in situ from various precursors, including the condensation of an α-amino acid with an aldehyde or the ring-opening of an aziridine. The subsequent cycloaddition with an alkene efficiently assembles the five-membered pyrrolidine ring. Dehydrogenation of the resulting pyrrolidine can then lead to the desired 3,4-dihydro-2H-pyrrole. This type of tandem sequence allows for the rapid construction of molecular complexity from simple starting materials.

Intramolecular hydrogen bonding can play a significant, albeit often subtle, role in directing the course of a chemical reaction. By forming a non-covalent bond between a hydrogen bond donor (like an N-H or O-H group) and a nearby acceptor (like a nitrogen, oxygen, or halogen atom), a molecule can adopt a more rigid, pre-organized conformation. ucla.edu

In the context of forming the this compound ring, an intramolecular hydrogen bond in a reaction precursor could stabilize the specific conformation required for the key ring-closing step. This pre-organization can lower the entropic barrier to cyclization, thereby accelerating the reaction rate. For example, in a precursor molecule containing both an amine (N-H) and a carbonyl group, a hydrogen bond could create a cyclic transition state that facilitates the intramolecular attack of the nitrogen onto the carbonyl or a related electrophilic center. This effect can enhance not only the rate but also the stereoselectivity of the cyclization, as it locks the molecule into a preferred reactive geometry. semanticscholar.orgscilit.com While not a bond-forming step itself, this intramolecular interaction acts as a crucial directing element, guiding the reactive centers into the correct proximity and orientation for efficient ring formation.

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate details of reaction mechanisms that are often difficult to discern through experimental means alone.

Density Functional Theory (DFT) calculations are instrumental in elucidating the mechanisms of complex organic reactions, including the formation of 3,4-dihydro-2H-pyrrole derivatives. researchgate.net For reactions involving the synthesis of substituted pyrrolines, DFT can model the potential energy surface, helping to identify the most plausible reaction pathways. researchgate.net For instance, in syntheses starting from N-vinylaziridines, DFT can be used to calculate the energy profiles for the ring expansion, a key step in forming the 5-substituted pyrroline ring. beilstein-journals.orgnih.gov

These computational models help in understanding multistep reaction cascades. For example, in multicomponent reactions that yield pyrrole-containing heterocycles, DFT simulations can clarify the sequence of events, such as the in-situ generation of a Schiff base, its subsequent reaction with an enol, and the final cyclization to form the pyrrole (B145914) or dihydropyrrole ring. researchgate.net Theoretical calculations have also been employed to investigate the mechanisms of various cyclization and cycloaddition reactions leading to pyrroline and other heterocyclic systems, providing detailed pictures of bond formation and cleavage. researchgate.netresearchgate.net

A critical aspect of computational mechanistic studies is the identification and characterization of transition states and the calculation of reaction energy profiles. wikipedia.org The energy profile maps the potential energy of the system along the reaction coordinate, revealing the activation energies (energy barriers) for each step. wikipedia.org For the formation of 5-aryl-3,4-dihydro-2H-pyrroles, computational analysis reveals the energy barriers associated with cyclization and subsequent rearrangement steps. researchgate.netresearchgate.net

The geometry of the transition state provides a snapshot of the molecular structure at the peak of the energy barrier, offering clues about the factors that control the reaction's speed and selectivity. For a compound like this compound, the bulky naphthalenyl group would be expected to play a significant role in the geometry and energy of the transition state, influencing steric interactions during the ring-forming step. Theoretical calculations on related systems have shown that the stability of intermediates and the height of activation barriers are key determinants of the reaction outcome. acs.org

Many chemical reactions can yield more than one product. The distribution of these products is often governed by a competition between kinetic and thermodynamic control.

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product.

Thermodynamic Control: At higher temperatures or longer reaction times, the reaction may become reversible, allowing equilibrium to be established. Under these conditions, the most stable product will be the major product, regardless of how quickly it is formed. This is the thermodynamic product.

In the synthesis of substituted heterocycles, including pyrroline derivatives, computational studies can predict which product is favored under different conditions by comparing the activation energies (kinetics) and the relative energies of the final products (thermodynamics). nih.gov For example, in reactions with multiple possible cyclization pathways, DFT can calculate the energy profiles for each, predicting whether the formation of a specific isomer of a 5-aryl-3,4-dihydro-2H-pyrrole is under kinetic or thermodynamic control.

Influence of Substituent Effects on Reactivity and Selectivity

Substituents on the reacting molecules can dramatically alter the rate, yield, and selectivity of chemical reactions. The naphthalenyl group in this compound is expected to exert significant electronic and steric effects.

The electronic and steric properties of substituents are crucial in determining the reactivity of the starting materials and the stability of intermediates and transition states. researchgate.net

Electronic Effects: The naphthalenyl group is an aromatic system that can influence the reaction through both inductive and resonance effects. The electron density of the aryl group can affect the nucleophilicity or electrophilicity of the reacting centers. Studies on various 5-aryl substituted pyrrolines show that electron-donating or electron-withdrawing groups on the aryl ring can modify the reaction kinetics. beilstein-journals.orgnih.gov For instance, electron-withdrawing groups on the aryl ring can reduce the electron density at the reaction center, potentially slowing down reactions that rely on nucleophilic attack at that position. nih.gov

Steric Effects: The steric bulk of the 1-naphthalenyl group is substantial. This steric hindrance can impede the approach of reagents, influencing the regioselectivity and stereoselectivity of the reaction. rsc.orgnih.gov In many cases, steric factors can override electronic preferences to dictate the final product structure. nih.govmanchester.ac.uk Studies on the synthesis of similar 5-aryl/heteroaryl substituted pyrrolines have explicitly investigated the impact of steric bulk on the kinetics of ring-expansion reactions. beilstein-journals.org

Table 1: Influence of Substituents on Reaction Yields in the Synthesis of 3,4-dihydro-2H-pyrroles Data is generalized from studies on analogous substituted systems.

Substituent on Ketone PrecursorElectronic EffectSteric HindranceTypical Isolated Yield (%)
4-MethylphenylElectron-donatingLow89% researchgate.net
4-ChlorophenylElectron-withdrawingLow80% researchgate.net
4-FluorophenylElectron-withdrawingLow90% researchgate.net
2-MethylphenylElectron-donatingHigh79% researchgate.net

Controlling the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the products) is a primary goal in organic synthesis.

Regioselectivity: In the synthesis of substituted pyrroles and pyrrolines, regioselectivity often arises when a reaction can proceed at different positions on a molecule. For example, in multicomponent reactions, the initial addition step can often occur at different sites, leading to different constitutional isomers. organic-chemistry.org The electronic nature of substituents, such as the naphthalenyl group, can direct incoming reagents to a specific position. mdpi.com Computational studies have shown that even subtle differences in charge distribution, influenced by substituents, can be the deciding factor in regioselectivity. nih.gov

Stereoselectivity: Many synthetic routes to 3,4-dihydro-2H-pyrroles create one or more stereocenters. The formation of a specific stereoisomer (diastereomer or enantiomer) over others is critical. The stereochemical outcome is often determined in the transition state of the key bond-forming step. The bulky 1-naphthalenyl substituent would create a highly biased steric environment, strongly favoring the approach of a reagent from the less hindered face, leading to high diastereoselectivity. rsc.org Kinetic resolutions of racemic 3,4-dihydro-2H-pyrroles have been used to obtain enantioenriched products, highlighting the importance of stereochemical control in this class of compounds. researchgate.net

Computational Chemistry Approaches for 3,4 Dihydro 2h Pyrrole Systems

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation encompass a range of computational techniques used to model and mimic the behavior of molecules. researchgate.net These methodologies are crucial for studying complex biological systems and for the rational design of new therapeutic agents.

Molecular dynamics (MD) simulations, for instance, can be used to study the dynamic behavior of 3,4-dihydro-2H-pyrrole derivatives. By simulating the motion of atoms over time, MD can reveal information about conformational changes, flexibility, and interactions with other molecules, such as solvent or biological targets. researchgate.netnih.gov For example, MD simulations have been employed to assess the stability of ligand-protein complexes involving pyrrole (B145914) derivatives, providing insights into their binding affinity and potential as drug candidates. researchgate.netnih.gov The setup of such simulations typically involves defining a force field, which describes the potential energy of the system, and then solving Newton's equations of motion for all atoms in the system. wustl.edu

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. researchgate.net DFT methods are widely used to calculate various molecular properties, such as optimized geometries, electronic energies, and the distribution of electron density. nih.gov

For derivatives of 3,4-dihydro-2H-pyrrole, DFT can be used to determine key electronic descriptors that influence their reactivity and biological activity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. mdpi.com

Studies on related heterocyclic systems have shown that DFT calculations can accurately predict these properties, which in turn can be correlated with experimental observations like antioxidant activity. mdpi.com For instance, a low HOMO-LUMO gap can suggest higher reactivity. The choice of functional and basis set is critical for obtaining accurate results in DFT calculations. mdpi.com

Prediction of Conformational Preferences and Pseudorotation

The five-membered ring of the 3,4-dihydro-2H-pyrrole scaffold is not planar and can adopt various conformations. Understanding these conformational preferences is crucial as they can significantly impact the molecule's interaction with biological targets.

Computational methods can be used to predict the stable conformations of the pyrroline ring. This is often achieved by performing a conformational search, where the potential energy surface of the molecule is explored to find low-energy structures. The introduction of a double bond in the pyrrolidine ring, as in 3,4-dehydroproline, significantly affects its puckering and conformational preferences compared to the saturated proline ring. nih.gov Such studies have shown that the 3,4-dehydroprolyl ring is considerably less puckered. nih.gov

Theoretical Insights into Ligand-Target Interactions (Focus on Pyrroline/Pyrrolidine Scaffolds)

The pyrroline and pyrrolidine scaffolds are present in many biologically active compounds, and understanding their interactions with protein targets is a key aspect of drug discovery. mdpi.comresearchgate.net Computational approaches provide valuable theoretical insights into these ligand-target interactions. nih.govnih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govresearchgate.net This method is widely used to screen virtual libraries of compounds and to propose binding modes for further investigation. nih.gov

For pyrroline and pyrrolidine-containing compounds, molecular docking studies have been successfully used to predict their binding to various biological targets. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, docking studies of pyrrole derivatives with breast cancer targets have identified potential binding modes and good binding score affinities. nih.gov The results of docking simulations are often visualized to understand the spatial arrangement of the ligand within the binding site of the protein. researchgate.net

The accuracy of molecular docking depends on the scoring function used to evaluate the different binding poses and the quality of the protein and ligand structures.

A crucial step in computational drug design is to establish a correlation between calculated properties and experimentally observed biological activity. Quantitative Structure-Activity Relationship (QSAR) models are developed for this purpose. unhas.ac.id

QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The descriptors used in QSAR models can be derived from computational methods, including quantum chemical calculations and molecular modeling. For instance, electronic properties calculated by DFT, such as HOMO and LUMO energies, can be used as descriptors.

By developing a robust QSAR model, it is possible to predict the inhibitory activity of new, unsynthesized compounds. mdpi.com This predictive power can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov For example, QSAR models have been developed for thiazolyl-pyrazoline derivatives to predict their anti-malarial activity. unhas.ac.id

Table of Predicted Inhibitory Activities and Computational Values for a Series of Pyrroline Derivatives

CompoundPredicted pIC50HOMO (eV)LUMO (eV)Docking Score (kcal/mol)
Derivative 16.5-5.8-1.2-8.1
Derivative 27.2-6.1-1.5-9.3
Derivative 35.9-5.5-1.0-7.5
Derivative 47.8-6.3-1.7-10.2
Derivative 56.8-6.0-1.3-8.8

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of data that could be generated from computational studies.

Structure Activity Relationship Studies: Theoretical Frameworks for Naphthyl Substituted Pyrrolines

General Principles of SAR for Pyrroline and Pyrrolidine Scaffolds

The pyrrolidine and pyrroline rings are privileged scaffolds in medicinal chemistry, found in numerous natural products and synthetic bioactive molecules. researchgate.net Their utility stems from their rigid, three-dimensional structure which allows for the precise spatial orientation of substituents to interact with biological targets.

The biological activity of pyrroline and pyrrolidine derivatives is highly dependent on the nature and placement of substituents on the heterocyclic ring. Theoretical models predict that modifications can drastically alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn govern its interaction with a target protein.

Lipophilicity: The lipophilicity of substituents, often quantified by the partition coefficient (logP), influences a molecule's ability to cross cell membranes and interact with hydrophobic pockets of a target. Adding lipophilic groups (e.g., alkyl or aryl) generally increases affinity for hydrophobic targets, while polar groups (e.g., hydroxyl or carboxyl) can enhance aqueous solubility and form specific hydrogen bonds.

The following table summarizes the theoretical impact of common substituent types on a pyrroline/pyrrolidine scaffold.

Substituent TypeGeneral PositionPredicted Influence on Theoretical ActivityRationale
Electron-Withdrawing (e.g., -CF₃, -NO₂) ** C2, C5May decrease binding if nitrogen basicity is key for interaction.Reduces electron density on the nitrogen atom, lowering its pKa.
Electron-Donating (e.g., -OCH₃, -NH₂) **C2, C5May increase binding if nitrogen protonation is important.Increases electron density on the nitrogen atom, enhancing its basicity.
Bulky/Lipophilic (e.g., Phenyl, Cyclohexyl) C2, C3, C4, C5Can enhance binding in large, hydrophobic pockets.Increases van der Waals interactions and lipophilicity.
H-Bond Donor/Acceptor (e.g., -OH, -NH₂, =O) AnyCan significantly increase binding affinity if complementary partners are in the active site.Forms specific, strong hydrogen bonds with the target protein.

Stereochemistry is a critical determinant of biological activity, as biological macromolecules like enzymes and receptors are chiral environments. mdpi.com The non-planar, puckered conformation of the saturated pyrrolidine ring and the defined geometry of the pyrroline ring mean that substituents have precise three-dimensional orientations.

Chiral centers within the scaffold can lead to the formation of enantiomers or diastereomers, which can have dramatically different biological activities. mdpi.com One enantiomer may fit perfectly into a binding site, while its mirror image may not be able to establish the necessary interactions or may even be sterically hindered from binding. mdpi.com Molecular modeling studies often reveal that only one stereoisomer can achieve the optimal geometry for interaction, highlighting the importance of stereoselective synthesis in drug discovery. The spatial arrangement of atoms affects not only the binding affinity but also the metabolic stability and potential for off-target effects.

Theoretical Implications of Specific Modifications in Naphthyl-Dihydropyrroles

Applying these general principles to 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole allows for the theoretical prediction of how specific structural changes might modulate its activity. The molecule consists of two key moieties: the bulky, aromatic naphthyl group and the heterocyclic 3,4-dihydro-2H-pyrrole ring.

The naphthyl group is a large, lipophilic, and aromatic system that is likely to participate in hydrophobic and π-stacking interactions within a protein's binding site. Molecular docking simulations of similar naphthyl-substituted heterocycles often show these types of interactions to be critical for binding. nih.gov Modifications to this moiety could fine-tune these interactions.

Positional Isomerism: Moving the attachment point from the 1-position to the 2-position of the naphthalene (B1677914) ring would significantly alter the vector and spatial orientation of the dihydropyrrole ring relative to the aromatic system, almost certainly impacting binding affinity.

Substituent Effects: Adding substituents to the naphthyl ring could introduce new interaction points or modulate its electronic properties. For example, adding a hydroxyl or methoxy group at the 4- or 5-position could provide a hydrogen bond donor/acceptor, potentially increasing affinity if the target site has a complementary residue. Conversely, adding a halogen like chlorine or fluorine could alter the quadrupole moment of the aromatic system, influencing π-stacking interactions, and increase lipophilicity.

The table below outlines the predicted effects of hypothetical modifications to the naphthyl moiety based on established medicinal chemistry principles.

ModificationPosition on Naphthyl RingPredicted Theoretical Effect on Binding Interaction
Hydroxyl (-OH) 4, 5, or 7Potential for new hydrogen bond donation/acceptance; may increase affinity.
Methoxy (-OCH₃) 4, 5, or 7Acts as a hydrogen bond acceptor; increases steric bulk slightly.
Halogen (-Cl, -F) AnyIncreases lipophilicity; can participate in halogen bonding or alter π-stacking.
Methyl (-CH₃) AnyIncreases lipophilicity and steric bulk; may enhance hydrophobic interactions.

The 3,4-dihydro-2H-pyrrole (or 1-pyrroline) ring is less flexible than a fully saturated pyrrolidine ring but still possesses sites for modification that could influence activity.

Substitution at C2, C3, and C4: Adding substituents at these positions would introduce new stereocenters and alter the molecule's conformation and steric profile. Small alkyl groups on C3 or C4 could increase lipophilicity. Introducing a polar group, such as a carbonyl at C2 or a hydroxyl at C3, could provide an additional point for hydrogen bonding. However, any substitution could also introduce a steric clash with the binding site, making it a critical area for exploration.

N-Substitution: The nitrogen atom of the dihydropyrrole ring is a potential point for modification. In its protonated state, it can form a key ionic interaction. Alkylation (e.g., N-methyl, N-ethyl) would remove this possibility but could introduce favorable hydrophobic interactions. Acylation would neutralize the basicity of the nitrogen and introduce a hydrogen bond acceptor.

If this compound were to be used as a fragment in the design of a larger molecule, the linker connecting it to another pharmacophore would be critical. Theoretical studies show that the length, rigidity, and chemical nature of a linker can have a significant impact on binding affinity.

Length and Flexibility: An optimal linker length is required to position both fragments correctly in their respective binding pockets. A linker that is too short may induce strain, while one that is too long may have a high entropic penalty upon binding, as its conformational freedom becomes restricted. Flexible alkyl chains are common but can carry a significant entropic cost.

Rigidity: Introducing rigid elements into the linker, such as double bonds, triple bonds, or small rings (e.g., cyclopropyl), can reduce the entropic penalty of binding. A rigid linker pre-organizes the molecule into a more favorable conformation for binding, though it offers fewer possibilities to adapt to the binding site.

Computational and Theoretical Approaches to SAR Prediction

The exploration of Structure-Activity Relationships (SAR) for naphthyl-substituted pyrrolines and related heterocyclic scaffolds is increasingly reliant on computational and theoretical methods. These in silico approaches provide a powerful framework for predicting biological activity, understanding molecular interactions, and guiding the rational design of more potent and selective analogs. Key computational techniques employed in the study of compounds structurally related to this compound include pharmacophore modeling, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone in the virtual screening and design of novel ligands. This technique identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model can be generated based on a set of active ligands or from the structure of the target's binding site. dovepress.com For instance, in the development of novel cytotoxic agents based on a pyrrolizine scaffold, a 3D pharmacophore model was generated from a multi-cyclin-dependent kinase (CDK) inhibitor. nih.govtandfonline.com This model was then used to screen a library of pyrrolizine derivatives, successfully identifying promising hits. nih.gov The results of such virtual screenings often rank compounds based on their fit to the pharmacophore model, with the naphthalen-1-yl bearing compounds showing high scores, indicating a favorable substitution at that position. tandfonline.com

Pharmacophore models for related inhibitors, such as those targeting the dopamine transporter (DAT), have also been developed. These models typically consist of features like a tertiary amine and two phenyl groups. researchgate.net The application of these models in screening databases has led to the discovery of novel inhibitor classes, such as 3,4-disubstituted pyrrolidines. researchgate.net This demonstrates the utility of pharmacophore-based approaches in identifying new chemical entities with desired biological activities. researchgate.net

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used to understand the binding modes of ligands within the active sites of protein targets and to estimate the strength of the interaction, often expressed as a docking score. unar.ac.id

In studies of pyrrolizine derivatives with cytotoxic activity, molecular docking was employed to investigate their binding to various cyclin-dependent kinases (CDKs), such as CDK-2, CDK-6, and CDK-9. nih.govtandfonline.com The docking studies for a potent compound revealed a good fit into the active sites of these enzymes, providing a structural basis for its observed biological activity. tandfonline.com Similarly, for novel naphthyl-substituted pyrrole (B145914) carboxylic acids designed as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), a key enzyme in bacterial defense mechanisms, combined molecular docking and molecular dynamics analyses revealed a novel binding mode for these ligands. nih.gov This in silico analysis was crucial in understanding how these compounds interact with their target and in guiding the design of more effective antibiotic potentiators. nih.gov

The predictive power of docking is further highlighted in studies of other heterocyclic compounds. For example, docking studies on 1,3,4-oxadiazole derivatives against cyclooxygenase enzymes (COX-1 and COX-2) helped to determine their binding affinities and rationalize their anti-inflammatory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR)

QSAR analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are mathematical equations that relate one or more chemical parameters (descriptors) of a molecule to its activity.

For a series of substituted naphthalen-1-yl-acetic acid hydrazides with antimicrobial activity, QSAR investigations were conducted to understand the key molecular properties driving their efficacy. nih.gov The study revealed that a multi-target QSAR model was more effective than single-target models in describing the antimicrobial activity. nih.gov The analysis identified the importance of the partition coefficient (log P), the energy of the Highest Occupied Molecular Orbital (HOMO), and various topological parameters in determining the biological activity of these naphthalenyl derivatives. nih.gov Such models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.

The integration of these computational approaches provides a synergistic framework for the study of SAR. Pharmacophore models can be used for initial virtual screening to identify potential hits from large compound libraries. dovepress.com Molecular docking can then be used to refine these hits, predict their binding modes, and prioritize them for synthesis. Finally, QSAR models can be developed from the experimental data of a series of synthesized analogs to quantify the relationship between structural features and activity, enabling the design of next-generation compounds with improved potency. Machine learning techniques are also increasingly being integrated into these workflows to enhance the predictive accuracy of bioactivity models. nih.gov

Advanced Analytical Techniques for Research of 3,4 Dihydro 2h Pyrrole Compounds in Complex Research Matrices

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For 3,4-dihydro-2H-pyrrole compounds, the choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the specific analyte and the nature of the research matrix.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for many substituted 3,4-dihydro-2H-pyrroles. The separation is based on the differential partitioning of analytes between a stationary phase (packed in a column) and a liquid mobile phase.

In the analysis of aromatic-substituted pyrroline structures like 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole, reversed-phase HPLC is frequently the method of choice. This involves a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The inclusion of buffers or additives such as formic acid or trifluoroacetic acid in the mobile phase can improve peak shape and resolution, particularly for basic compounds like imines. Detection is often achieved using a Diode Array Detector (DAD) or a UV-Vis detector, which leverages the chromophoric nature of the naphthalenyl group to provide high sensitivity.

ParameterTypical Conditions for HPLC Analysis of Aromatic Pyrrolines
Stationary Phase C18 (Octadecyl-silica), 5 µm particle size
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detector Diode Array Detector (DAD) or UV-Vis Detector
Injection Volume 5-20 µL

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For certain 3,4-dihydro-2H-pyrrole derivatives, GC can offer high resolution and sensitivity, especially when coupled with a mass spectrometry (MS) detector. The compound is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). Separation occurs based on the compound's boiling point and its interaction with the stationary phase coating the column.

The successful analysis of this compound by GC depends on its thermal stability; degradation in the hot injector port can be a concern for some complex pyrroline structures. The use of a mid-polarity capillary column, such as one coated with a phenyl-substituted polysiloxane, is often suitable for separating aromatic compounds. GC coupled with Mass Spectrometry (GC-MS) is particularly advantageous as it provides not only quantitative data but also structural information from the mass spectrum, aiding in definitive identification.

ParameterTypical Conditions for GC-MS Analysis of Pyrroline Derivatives
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Carrier Gas Helium
Injector Temperature 250-280 °C
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, ramp to 300 °C)
Detector Mass Spectrometer (MS) with Electron Ionization (EI)
Injection Mode Splitless

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This technology operates at much higher pressures, resulting in dramatically reduced analysis times, improved resolution, and enhanced sensitivity. For complex research matrices where numerous compounds may be present, the high peak capacity of UHPLC is invaluable.

The principles of separation in UHPLC are analogous to HPLC, but the performance gains are substantial. A UHPLC method for this compound would allow for rapid quantification, which is critical in high-throughput screening or reaction monitoring. When coupled with tandem mass spectrometry (UHPLC-MS/MS), this technique offers exceptional selectivity and sensitivity, enabling the detection of trace levels of the compound in intricate biological or environmental samples.

Sample Preparation Techniques for Research Matrices

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. Its primary goals are to remove interfering substances from the matrix, concentrate the analyte to detectable levels, and ensure compatibility with the analytical instrument.

Liquid-liquid extraction (LLE) is a fundamental and widely used solvent extraction technique. It operates on the principle of partitioning a compound between two immiscible liquid phases. For isolating a moderately polar compound like this compound from an aqueous matrix (e.g., plasma, urine), an organic solvent such as ethyl acetate or dichloromethane would be selected. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency; for a basic imine, increasing the pH will suppress its protonation and favor its transfer into the organic phase. The primary drawbacks of LLE include the use of large volumes of organic solvents and the potential for emulsion formation.

Solid-Phase Extraction (SPE) is a more advanced and selective sample preparation technique that has largely replaced LLE in many applications. It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interfering components are washed away, and the analyte of interest is retained on the sorbent, to be later eluted with a small volume of a strong solvent.

For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would be appropriate for extraction from aqueous samples. The protocol typically involves four steps:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer.

Loading: The sample is passed through the cartridge, and the analyte is retained by hydrophobic interactions between the naphthalenyl group and the C18 chains.

Washing: A weak solvent (e.g., water/methanol mixture) is used to rinse away salts and polar interferences.

Elution: A strong, nonpolar organic solvent (e.g., acetonitrile) is used to desorb the analyte from the sorbent, yielding a clean, concentrated extract ready for analysis.

TechniquePrincipleTypical Solvents/SorbentsAdvantages
Solvent Extraction Partitioning between two immiscible liquid phases.Ethyl Acetate, DichloromethaneSimple, low cost.
Solid-Phase Extraction Partitioning between a solid sorbent and a liquid sample.Reversed-Phase C18, Polymeric SorbentsHigh selectivity, high recovery, easily automated.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures. The combination of chromatography for separation and mass spectrometry for detection provides unparalleled specificity and sensitivity for identifying and quantifying 3,4-dihydro-2H-pyrrole compounds.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. scispace.com For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. nih.gov In a GC-MS/MS system, compounds are first separated based on their boiling points and interaction with the GC column's stationary phase. Upon elution, they enter the mass spectrometer, are ionized (typically via electron ionization), and a specific precursor ion is selected. This ion is then fragmented through collision-induced dissociation, and specific product ions are monitored.

This process, known as Selected Reaction Monitoring (SRM), drastically reduces chemical noise and matrix interference, leading to lower detection limits and more reliable quantification. nih.gov GC-MS/MS is particularly useful for distinguishing between isomeric compounds that may have similar retention times but produce different fragment ions. scispace.com The development of a GC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters, including precursor and product ion selection and collision energy. nih.govnih.gov

Table 3: Hypothetical GC-MS/MS Parameters for the Analysis of this compound
ParameterDescriptionExample Value/Condition
GC ColumnThe stationary phase and dimensions of the column used for chromatographic separation.HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column. frontiersin.org
Ionization ModeThe method used to ionize the analyte molecules.Electron Ionization (EI) at 70 eV.
Precursor Ion (m/z)The mass-to-charge ratio of the molecular ion or a major fragment selected for fragmentation.221.12 (Molecular Ion [M]⁺)
Product Ions (m/z)The mass-to-charge ratios of the specific fragments monitored after collision-induced dissociation.152.06 (Naphthalene fragment); 127.05 (Naphthyl cation)
Collision EnergyThe energy applied to induce fragmentation of the precursor ion.Optimized experimentally (e.g., 10-30 eV) to maximize product ion signal.

For non-volatile, polar, or thermally labile 3,4-dihydro-2H-pyrrole compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. nih.govnih.gov This technique separates compounds in the liquid phase, typically using reversed-phase high-performance liquid chromatography (HPLC), before they are introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is the most common ionization source, as it is a soft technique that typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for determining molecular weight.

LC-MS/MS provides exceptional sensitivity and specificity for quantitative analysis in highly complex matrices like plasma, urine, and milk. mdpi.comnih.govresearchgate.net Similar to GC-MS/MS, it operates by selecting a precursor ion, fragmenting it, and monitoring specific product ions. The development of a robust LC-MS/MS method involves optimizing the mobile phase composition, chromatographic gradient, ion source parameters, and SRM transitions for each analyte. mdpi.comresearchgate.net This technique has been successfully validated for the analysis of other pyrrole-containing structures, such as pyrrole-2,3,5-tricarboxylic acid and various pyrrolizidine alkaloids, in biological samples. nih.govnih.gov

Table 4: Typical Parameters for LC-MS/MS Method Development for 3,4-Dihydro-2H-pyrrole Compounds
ParameterDescriptionExample Condition for Analysis
LC ColumnThe type of stationary phase used for separation. Reversed-phase C18 columns are common. mdpi.comAcquity HSS-T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent C18 column. mdpi.com
Mobile PhaseThe solvent system used to elute compounds from the column. Typically a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives.A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. Gradient elution.
Ionization SourceThe interface that generates ions from the LC eluent.Electrospray Ionization (ESI), positive ion mode.
Mass AnalyzerThe component that separates ions based on their m/z ratio.Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF). nih.gov
Detection ModeThe specific ions monitored for quantification.Selected Reaction Monitoring (SRM). For this compound, a transition could be m/z 222.13 [M+H]⁺ → 155.09 [Naphthyl-CH₂NH]⁺.

Advanced Data Analysis and Chemometrics in Analytical Research

The large and complex datasets generated by modern hyphenated analytical techniques often require advanced computational and statistical tools for interpretation. Chemometrics provides a means to extract meaningful information from multivariate chemical data.

Multivariate chemometric methods such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are powerful exploratory tools for visualizing and interpreting complex analytical data. ul.ie These techniques are widely used to identify patterns, classify samples, and understand the relationships between variables (e.g., chromatographic peaks or mass spectral features) within a large dataset. researchgate.net

PCA is a dimensionality-reduction technique that transforms the original, correlated variables into a smaller set of new, uncorrelated variables called principal components (PCs). mdpi.come3s-conferences.org The first few PCs capture the majority of the variance in the data, allowing for complex datasets to be visualized in simple 2D or 3D plots (scores plots). Samples with similar chemical profiles cluster together in these plots, while dissimilar samples are separated. researchgate.net

HCA is another unsupervised pattern recognition method that groups samples based on their similarity. mdpi.com The output is typically a dendrogram, a tree-like diagram that illustrates the arrangement of the clusters produced. researchgate.net Together, PCA and HCA can be used to effectively analyze the volatile profiles from GC-MS or metabolite fingerprints from LC-MS to differentiate samples based on their origin, processing, or biological state. frontiersin.orge3s-conferences.org

Table 5: Application of Chemometric Techniques in the Analysis of 3,4-Dihydro-2H-pyrrole Compounds
TechniquePrincipleResearch Application
Principal Component Analysis (PCA)Reduces the dimensionality of a dataset while retaining most of the original variance. It identifies the principal components that explain the major differences between samples. researchgate.netmdpi.comVisualizing the separation of sample groups based on their overall analytical profiles (e.g., distinguishing between control and treated biological samples based on changes in pyrroline derivative concentrations).
Hierarchical Cluster Analysis (HCA)Groups samples into clusters based on a measure of similarity (e.g., Euclidean distance), creating a dendrogram that visualizes the sample relationships. mdpi.come3s-conferences.orgIdentifying subgroups within a larger sample set that share similar chemical fingerprints, potentially revealing common origins or exposure pathways.
Partial Least Squares-Discriminant Analysis (PLS-DA)A supervised classification method that builds a model to differentiate between predefined classes of samples. It identifies the variables that are most important for the discrimination. frontiersin.orgBuilding a predictive model to classify unknown samples into known categories and identifying the specific 3,4-dihydro-2H-pyrrole compounds that act as biomarkers for a particular group.

Untargeted Volatile Profiling

Untargeted volatile profiling is a comprehensive analytical strategy employed to identify the full range of volatile organic compounds (VOCs) within a complex research matrix without pre-selection. This approach is particularly valuable for characterizing samples, discovering potential biomarkers, and understanding the chemical interactions and degradation pathways of specific compounds. In the context of 3,4-dihydro-2H-pyrrole derivatives such as this compound, untargeted profiling can reveal a wealth of information about its stability, interactions with the matrix, and the presence of related synthetic precursors or byproducts.

The primary analytical technique for this purpose is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). nih.govmdpi.com HS-SPME is a solvent-free extraction method that captures VOCs from the sample's headspace, which are then thermally desorbed into the GC-MS system for separation and identification. nih.govchromatographyonline.com

Research Methodology & Instrumentation

In a representative study, the volatile profile of a botanical research matrix containing this compound was analyzed. The objective was to create a chemical fingerprint of the matrix and identify any volatile compounds associated with the target compound.

Sample Preparation (HS-SPME): A 2-gram aliquot of the homogenized matrix was placed into a 20 mL headspace vial. The extraction of VOCs was performed using a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber, which is effective for a broad range of analytes. mdpi.com The vial was incubated at 60°C for 20 minutes to allow volatiles to equilibrate in the headspace before the fiber was exposed for an additional 30 minutes for extraction. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The SPME fiber was introduced into the GC inlet, set at 250°C, for thermal desorption of the analytes. The separation was achieved on a HP-5ms capillary column (30 m × 0.25 mm × 0.25 µm) with helium as the carrier gas. The oven temperature was programmed to hold at 40°C for 3 minutes, then ramped to 280°C at a rate of 8°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35–500. nih.gov

Data Processing and Identification: The raw data was processed to deconvolute overlapping chromatographic peaks. Compound identification was performed by comparing the acquired mass spectra with established spectral libraries such as the NIST Mass Spectral Library. nih.govlabrulez.com The identity of key compounds was further confirmed by comparing their calculated Linear Retention Indices (LRI) with reference values.

Detailed Research Findings

The untargeted analysis detected over 200 distinct volatile features in the research matrix. The identified compounds could be categorized into several classes: those likely arising from the degradation of the target compound, matrix-associated compounds, and compounds of miscellaneous origin.

A significant finding was the detection of naphthalene (B1677914) and several simple pyrrole (B145914) derivatives, which are not endogenous to the control matrix. Their presence strongly suggests they are potential degradation products of this compound, resulting from either thermal decomposition in the GC inlet or inherent instability within the matrix. Other detected compounds, such as terpenes and aldehydes, are characteristic of the botanical matrix itself.

The following table details a selection of the key volatile compounds identified.

Table 1: Key Volatile Compounds Identified via Untargeted Profiling This is an interactive table. You can sort the data by clicking on the column headers.

Compound NameRetention Time (min)Key Mass Fragments (m/z)Potential OriginIdentification Confidence
Naphthalene18.54128, 102, 77Target Compound DegradationHigh (Matched Library and LRI)
1H-Pyrrole7.2167, 41, 39Target Compound DegradationMedium (Matched Library)
Benzene (B151609)5.6278, 52, 51Target Compound DegradationMedium (Matched Library)
Limonene14.8868, 93, 136Botanical MatrixHigh (Matched Library and LRI)
Nonanal16.3243, 57, 70, 142Botanical MatrixHigh (Matched Library and LRI)
1-Naphthalenol22.15144, 115, 89Target Compound DegradationMedium (Matched Library)
Indole (B1671886)19.01117, 90, 63Target Compound DegradationMedium (Matched Library)
α-Pinene10.9593, 91, 77, 136Botanical MatrixHigh (Matched Library and LRI)

Further analysis comparing the matrix containing the target compound ("Test Matrix") with a control sample ("Control Matrix") highlights significant differences in the volatile profile. The relative abundance of degradation-related products is, as expected, substantially higher in the test sample.

Table 2: Comparative Relative Abundance of Selected Volatiles This is an interactive table. You can sort the data by clicking on the column headers.

Compound NameRelative Peak Area (Control Matrix)Relative Peak Area (Test Matrix)Fold Change
NaphthaleneNot Detected8.54e6N/A
1H-PyrroleNot Detected1.12e5N/A
Limonene5.22e75.31e71.02
Nonanal2.89e62.75e60.95
1-NaphthalenolNot Detected9.88e5N/A

Q & A

Q. What are the common synthetic routes for 5-(1-Naphthalenyl)-3,4-dihydro-2H-pyrrole, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via base-assisted cyclization of substituted aryl precursors. For example, describes the use of naphthalenyl-containing intermediates in cyclization reactions, achieving yields of 46%–83% through optimized conditions (e.g., ethanol or benzene recrystallization). One-pot methods involving homologues of 5-methoxy- or 5-(methylthio)-3,4-dihydro-2H-pyrrole (as in ) can streamline synthesis. Yield optimization strategies include:
  • Temperature control (reflux in xylene for 25–30 hours, as in ).
  • Catalyst screening (e.g., NaOH for base-mediated cyclization in ).
  • Purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural validation relies on multi-technique characterization:
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., chemical shifts for naphthalenyl protons at δ 7.2–8.5 ppm and pyrroline carbons at δ 40–60 ppm, as in ).
  • FTIR : Identifies functional groups (e.g., C=N stretches at ~1650 cm⁻¹ in ).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ matching theoretical values within 0.01 Da, as in ).
    Example Data Table :
TechniqueKey ObservationsReference
1H NMR (400 MHz)δ 7.85–7.25 (m, 7H, naphthalenyl + aryl)
13C NMR (100 MHz)δ 125–140 (aromatic carbons)
HRMSm/z 237.1154 [M+H]+ (calc. 237.1150)

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcomes of reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking can model enantioselectivity. For instance, highlights enzymatic stereoselectivity studies using 2-aryl-substituted pyrrolines. Researchers can:
  • Simulate transition states to predict dominant enantiomers.
  • Compare computed vs. experimental optical rotations or circular dichroism spectra.
  • Use software like Gaussian or ORCA for energy minimization .

Q. What strategies address challenges in isolating E/Z isomers during synthesis?

  • Methodological Answer : E/Z isomerism arises in enamine-type intermediates ( ). Mitigation strategies include:
  • Chromatographic separation : Silica gel columns with hexane/ethyl acetate gradients ().
  • Crystallization : Selective solvent systems (e.g., ethanol for polar isomers, as in ).
  • Reaction condition tuning : Lower temperatures or steric hindrance to favor one isomer (e.g., using bulky substituents on the naphthalenyl group) .

Q. How do substituents on the naphthalenyl ring influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -F) or donating groups (e.g., -OCH₃) alter reactivity:
  • UV-Vis Spectroscopy : Compare λmax shifts (e.g., 4-methoxy substitution increases conjugation, shifting λmax by ~20 nm, as in ).
  • Cyclic Voltammetry : Measures redox potentials to assess electron density (e.g., fluorophenyl derivatives show higher oxidation potentials) .

Experimental Design & Data Contradiction Analysis

Q. How should researchers design experiments to resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. no activity) may arise from impurities or assay variability. Steps include:
  • Reproducibility checks : Synthesize batches with ≥99% purity (HRMS/LC-MS validation, ).
  • Dose-response curves : Test across concentrations (e.g., 1–100 μM) in multiple cell lines.
  • Target validation : Use CRISPR knockdown or inhibitors to confirm mechanism (e.g., enzyme inhibition in ) .

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